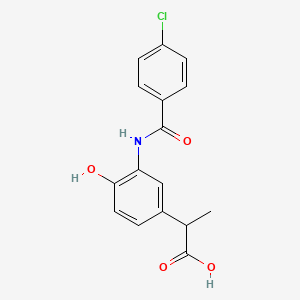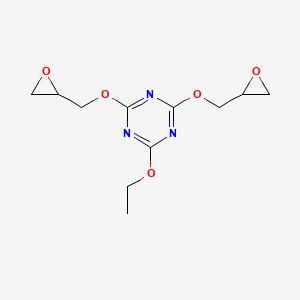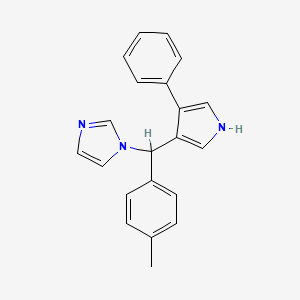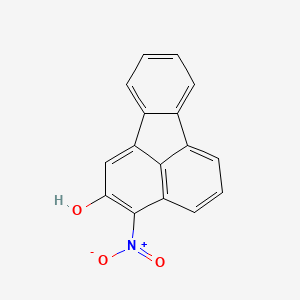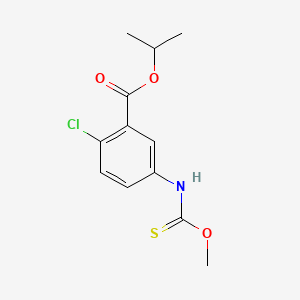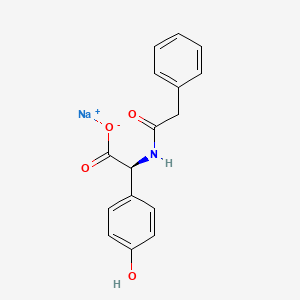
Sodium (S)-(4-hydroxyphenyl)(phenylacetamido)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (S)-(4-hydroxyphenyl)(phenylacetamido)acetate is a complex organic compound that features a sodium ion bonded to a phenylacetamido group and a hydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (S)-(4-hydroxyphenyl)(phenylacetamido)acetate typically involves the reaction of phenylacetic acid with 4-hydroxyphenylacetic acid in the presence of a suitable base such as sodium hydroxide. The reaction proceeds through the formation of an amide bond between the carboxyl group of phenylacetic acid and the amino group of 4-hydroxyphenylacetic acid. The reaction conditions generally include:
Temperature: Moderate heating (50-70°C)
Solvent: Aqueous or organic solvent
Catalyst: Sodium hydroxide or other strong bases
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes:
Raw Materials: High-purity phenylacetic acid and 4-hydroxyphenylacetic acid
Reaction Conditions: Controlled temperature and pressure
Purification: Crystallization or chromatography to obtain the pure compound
Analyse Des Réactions Chimiques
Types of Reactions
Sodium (S)-(4-hydroxyphenyl)(phenylacetamido)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Bromine, nitric acid
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an amine
Substitution: Formation of brominated or nitrated derivatives
Applications De Recherche Scientifique
Sodium (S)-(4-hydroxyphenyl)(phenylacetamido)acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of Sodium (S)-(4-hydroxyphenyl)(phenylacetamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The pathways involved may include:
Enzyme Inhibition: Blocking the active site of enzymes
Receptor Binding: Interacting with cell surface receptors to modulate signal transduction pathways
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetic Acid: A precursor in the synthesis of Sodium (S)-(4-hydroxyphenyl)(phenylacetamido)acetate.
4-Hydroxyphenylacetic Acid: Another precursor used in the synthesis.
Sodium Acetate: A simpler compound with similar sodium ion bonding but different functional groups.
Uniqueness
This compound is unique due to its combination of a phenylacetamido group and a hydroxyphenyl group, which imparts distinct chemical properties and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
84709-12-6 |
|---|---|
Formule moléculaire |
C16H14NNaO4 |
Poids moléculaire |
307.28 g/mol |
Nom IUPAC |
sodium;(2S)-2-(4-hydroxyphenyl)-2-[(2-phenylacetyl)amino]acetate |
InChI |
InChI=1S/C16H15NO4.Na/c18-13-8-6-12(7-9-13)15(16(20)21)17-14(19)10-11-4-2-1-3-5-11;/h1-9,15,18H,10H2,(H,17,19)(H,20,21);/q;+1/p-1/t15-;/m0./s1 |
Clé InChI |
SSQICCSBOZHERJ-RSAXXLAASA-M |
SMILES isomérique |
C1=CC=C(C=C1)CC(=O)N[C@@H](C2=CC=C(C=C2)O)C(=O)[O-].[Na+] |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NC(C2=CC=C(C=C2)O)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12675212.png)
![2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene](/img/structure/B12675214.png)


![Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate](/img/structure/B12675221.png)
